molecular formula C29H24N2O4S B301427 ethyl (5Z)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

Cat. No. B301427
M. Wt: 496.6 g/mol
InChI Key: WGXABTYSVYHHNP-XYGWBWBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5Z)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug development, and material science.

Mechanism of Action

The exact mechanism of action of Ethyl (ethyl (5Z)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell proliferation and survival. It has been shown to induce apoptosis (cell death) in cancer cells by activating the caspase cascade and downregulating the expression of various anti-apoptotic proteins. Additionally, it has been found to inhibit the activity of various enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
Ethyl (ethyl (5Z)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been found to possess potent anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of Ethyl (ethyl (5Z)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is its potent anticancer activity against various cancer cell lines. Additionally, it exhibits significant anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the major limitations of this compound is its low solubility in water, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the research and development of Ethyl (ethyl (5Z)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate. One potential direction is to investigate its potential applications in the treatment of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Finally, there is a need to develop more efficient synthesis methods for this compound to facilitate its use in various research applications.

Synthesis Methods

The synthesis of Ethyl (ethyl (5Z)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate involves a multi-step process that includes the reaction of 2-cyanophenylboronic acid with 4-methylaniline in the presence of a palladium catalyst to form 2-(4-methylanilino)phenylboronic acid. This intermediate is then reacted with 2-bromo-1-(4-methoxyphenyl)ethanone to form the corresponding ketone, which is then reacted with ethyl 2-amino-3-thiophenecarboxylate to yield Ethyl (ethyl (5Z)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate.

Scientific Research Applications

Ethyl (ethyl (5Z)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been shown to possess significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to exhibit potent anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.

properties

Product Name

ethyl (5Z)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

Molecular Formula

C29H24N2O4S

Molecular Weight

496.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

InChI

InChI=1S/C29H24N2O4S/c1-3-34-29(33)26-27(32)25(36-28(26)31-23-14-12-19(2)13-15-23)16-20-8-6-7-11-24(20)35-18-22-10-5-4-9-21(22)17-30/h4-16,31H,3,18H2,1-2H3/b25-16-

InChI Key

WGXABTYSVYHHNP-XYGWBWBKSA-N

Isomeric SMILES

CCOC(=O)C1=C(S/C(=C\C2=CC=CC=C2OCC3=CC=CC=C3C#N)/C1=O)NC4=CC=C(C=C4)C

SMILES

CCOC(=O)C1=C(SC(=CC2=CC=CC=C2OCC3=CC=CC=C3C#N)C1=O)NC4=CC=C(C=C4)C

Canonical SMILES

CCOC(=O)C1=C(SC(=CC2=CC=CC=C2OCC3=CC=CC=C3C#N)C1=O)NC4=CC=C(C=C4)C

Origin of Product

United States

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